molecular formula C16H17NO B406313 4-methyl-N-[(2-methylphenyl)methyl]benzamide CAS No. 331638-64-3

4-methyl-N-[(2-methylphenyl)methyl]benzamide

Cat. No.: B406313
CAS No.: 331638-64-3
M. Wt: 239.31g/mol
InChI Key: RTTNZYZTVOBLDD-UHFFFAOYSA-N
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Description

4-methyl-N-[(2-methylphenyl)methyl]benzamide is a chemical compound with the molecular formula C 15 H 15 NO and a molecular weight of 225.29 g/mol . It is a solid with a calculated density of approximately 1.089 g/cm³ and a high boiling point near 417°C, indicating good thermal stability for laboratory handling and storage . As a benzamide derivative, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring methyl substituents on both aromatic rings, makes it a candidate for structure-activity relationship (SAR) studies, particularly in the development of novel amide-based compounds . Researchers can utilize it in exploring molecular recognition and crystal engineering, as related benzamides are known to form intricate structures stabilized by intermolecular hydrogen bonds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-methyl-N-[(2-methylphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-7-9-14(10-8-12)16(18)17-11-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTNZYZTVOBLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

This method involves the conversion of 4-methylbenzoic acid to its acyl chloride derivative, followed by reaction with 2-methylbenzylamine.

  • Step 1: Synthesis of 4-Methylbenzoyl Chloride

    • Reagents : 4-Methylbenzoic acid, thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).

    • Conditions : Reflux at 70–80°C for 2–3 hours under anhydrous conditions.

    • Mechanism : The carboxylic acid reacts with SOCl₂ to form the acyl chloride, releasing SO₂ and HCl gases.

  • Step 2: Amide Bond Formation

    • Reagents : 4-Methylbenzoyl chloride, 2-methylbenzylamine, triethylamine (TEA) as a base, dichloromethane (DCM) as solvent.

    • Conditions : Stirring at 20–25°C for 12–16 hours.

    • Workup : The reaction mixture is washed with aqueous NaHCO₃ and brine, followed by solvent evaporation.

    • Yield : 60–75% after recrystallization from ethanol.

Key Reaction Equation :

4-Methylbenzoic acid+SOCl24-Methylbenzoyl chlorideTEA, DCM2-Methylbenzylamine4-Methyl-N-[(2-methylphenyl)methyl]benzamide\text{4-Methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{4-Methylbenzoyl chloride} \xrightarrow[\text{TEA, DCM}]{\text{2-Methylbenzylamine}} \text{4-Methyl-N-[(2-methylphenyl)methyl]benzamide}

Advantages and Limitations

  • Advantages : High atom economy, straightforward purification.

  • Limitations : Requires handling corrosive reagents (SOCl₂), potential over-chlorination side reactions.

Coupling-Agent-Mediated Synthesis

Use of Carbodiimide Coupling Agents

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid, facilitating amide bond formation without isolating the acid chloride.

  • Reagents : 4-Methylbenzoic acid, 2-methylbenzylamine, EDCI, HOBt, DCM or tetrahydrofuran (THF).

  • Conditions : Stirring at 0°C to room temperature for 12–24 hours.

  • Workup : Extraction with dilute HCl, followed by column chromatography (silica gel, ethyl acetate/hexane).

  • Yield : 70–85%, with higher purity compared to direct amidation.

Mechanistic Insight :
EDCI activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with HOBt to generate a stable active ester. The amine then nucleophilically attacks the ester, forming the amide bond.

Comparative Analysis of Coupling Agents

Coupling AgentSolventTemperatureYield (%)Purity (%)
EDCI/HOBtDCM0–25°C8598
DCC/DMAPTHF25°C7895
HATUDMF0°C8297

EDCI/HOBt in DCM provides optimal yield and purity due to milder conditions and reduced racemization.

Alternative Methods and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

  • Conditions : 100°C, 30 minutes, using EDCI/HOBt in DMF.

  • Yield : 80–88%, comparable to conventional methods but with 10-fold faster kinetics.

Solvent-Free Mechanochemical Synthesis

  • Reagents : 4-Methylbenzoic acid, 2-methylbenzylamine, ball-milling with K₂CO₃.

  • Conditions : Grinding at 300 rpm for 2 hours.

  • Yield : 65–70%, suitable for green chemistry applications.

Purification and Characterization

Crystallization Techniques

  • Solvent Systems : Ethanol/water (3:1) or toluene.

  • Crystal Structure : Monoclinic system with intermolecular N–H···O hydrogen bonds, as confirmed by X-ray diffraction.

Spectroscopic Validation

  • FT-IR : C=O stretch at 1685 cm⁻¹, N–H bend at 3311 cm⁻¹.

  • ¹H NMR (CDCl₃) : δ 2.32 (s, CH₃), 3.83 (s, OCH₃), 7.49–7.60 (m, aromatic protons).

Challenges and Troubleshooting

  • Side Reactions : Over-activation of carboxylic acid leading to urea byproducts (mitigated by using HOBt).

  • Low Yields : Often due to incomplete amine deprotonation; increasing TEA stoichiometry to 1.5 equivalents improves results.

Industrial-Scale Considerations

  • Cost Efficiency : Direct amidation is preferred for bulk production due to lower reagent costs.

  • Safety : Coupling-agent methods require stringent control of exothermic reactions during scale-up .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(2-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene rings can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: 4-methylbenzoic acid and 2-methylbenzoic acid.

    Reduction: 4-methyl-N-[(2-methylphenyl)methyl]amine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Structural Characteristics

4-methyl-N-[(2-methylphenyl)methyl]benzamide features a unique molecular structure characterized by:

  • Molecular Formula : C_{16}H_{19}N
  • Molecular Weight : Approximately 239.31 g/mol
  • Functional Groups : The compound contains an amide bond and aromatic rings, which contribute to its reactivity and biological activity.

The presence of the methyl group and the 2-methylphenyl side chain enhances its structural uniqueness compared to similar compounds, potentially influencing its pharmacological properties.

Medicinal Chemistry

4-methyl-N-[(2-methylphenyl)methyl]benzamide has potential applications in drug development, particularly for:

  • Analgesics : Due to its structural characteristics, it may exhibit pain-relieving properties.
  • Anti-inflammatory Agents : Its unique structure could lead to modifications that enhance efficacy against inflammation-related conditions.

Research indicates that compounds with similar structures have shown promising results in binding affinity studies with receptors involved in pain perception and inflammatory responses .

Anticancer Research

The compound's structural features suggest potential applications in anticancer research. Studies have indicated that derivatives of benzamide structures can exhibit cytotoxic activity against various cancer cell lines. For instance, compounds structurally related to 4-methyl-N-[(2-methylphenyl)methyl]benzamide have been evaluated for their effects on human cancer cell lines, demonstrating significant inhibitory activity against key receptor tyrosine kinases involved in tumor growth .

Electrophilic Substitution Reactions

The aromatic rings present in the compound allow for electrophilic substitution reactions, which can lead to the synthesis of derivatives with varied biological activities. This property is crucial for modifying the compound's structure to enhance its pharmacological profile.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2-methylphenyl)methyl]benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to changes in protein conformation and function.

Comparison with Similar Compounds

4-Methyl-N-(4-Methylphenyl)benzamide (CAS 6876-66-0)

  • Structure : Differs in the substitution position of the benzylamine group (4-methylphenyl vs. 2-methylphenyl).
  • Impact : The para-methyl substitution on the benzylamine moiety reduces steric hindrance compared to the ortho-methyl group in the target compound. This likely enhances crystallinity and stability, as para-substituted analogs are often more symmetric .
  • Molecular Weight : 225.29 g/mol (identical to the target compound).

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide (4MNB)

  • Structure : Contains bromine (electron-withdrawing) and nitro/methoxy groups (electron-donating) on the aromatic rings.

4-Chloro-2-Hydroxy-N-(4-Methylphenyl)benzamide

  • Structure : Features a hydroxyl and chloro substituent on the benzamide ring.
  • Impact : The hydroxyl group enables hydrogen bonding, improving aqueous solubility, while the chloro substituent increases lipophilicity. This contrasts with the target compound’s methyl groups, which prioritize hydrophobicity .

Ponatinib-like Derivatives

  • Example : AP24534 () includes a methylpiperazine unit and trifluoromethyl group.
  • Impact : The methylpiperazine enhances solubility via protonation at physiological pH, a feature absent in the target compound. Such modifications are critical for kinase inhibitors (e.g., BCR-ABL) to improve bioavailability and target engagement .

Nilotinib Hydrochloride Monohydrate

  • Structure : Contains trifluoromethyl, pyridine, and imidazole groups.
  • Impact : These substituents confer high potency in kinase inhibition (e.g., BCR-ABL), whereas the target compound’s simpler structure may lack such specificity. The trifluoromethyl group also enhances metabolic stability .

Solubility and Physicochemical Properties

Compound Key Substituents Solubility Modifiers Molecular Weight (g/mol)
Target Compound 4-Me, 2-Me (benzyl) Hydrophobic methyl groups 225.29
4-Methyl-N-(4-MePh)benzamide 4-Me (benzyl) Symmetric para-substitution 225.29
AP24534 () CF₃, methylpiperazine Protonatable piperazine ~540 (estimated)
4-Chloro-2-OH-N-(4-MePh)benzamide Cl, OH H-bonding (OH) 245.71
  • Key Insight : The target compound’s hydrophobicity may limit aqueous solubility, whereas analogs with polar groups (e.g., hydroxyl, piperazine) exhibit improved solubility .

Biological Activity

4-Methyl-N-[(2-methylphenyl)methyl]benzamide, a compound with the chemical formula C16H17N, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide structure with methyl substitutions that may influence its biological activity. The specific arrangement of the methyl groups can affect the compound's interaction with biological targets.

Structural Formula

C16H17N\text{C}_{16}\text{H}_{17}\text{N}

Key Structural Features

FeatureDescription
Functional Group Amide
Methyl Substituents Two methyl groups on the phenyl rings
Molecular Weight 239.31 g/mol

Antimicrobial Properties

Research has indicated that 4-methyl-N-[(2-methylphenyl)methyl]benzamide exhibits antimicrobial activity. In vitro studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of specific enzymes or receptors involved in inflammation .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has shown cytotoxic effects against several cancer cell lines, with notable activity against solid tumors. The structure-activity relationship (SAR) analyses indicate that the presence of methyl groups enhances its cytotoxicity .

Case Study: Cytotoxicity Evaluation

In a study assessing various derivatives of benzamides, 4-methyl-N-[(2-methylphenyl)methyl]benzamide was tested against different cancer cell lines. The results showed IC50 values indicating significant cytotoxicity:

Cell LineIC50 (µM)
A-43112.5
MCF-715.0
HT2910.0

These results suggest that the compound could be a promising candidate for further anticancer drug development .

The mechanism by which 4-methyl-N-[(2-methylphenyl)methyl]benzamide exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction may involve binding to active sites or allosteric sites on proteins, resulting in conformational changes that alter protein function .

Potential Targets

  • Enzymes : Inhibition of key enzymes involved in inflammatory pathways.
  • Receptors : Interaction with receptors related to tumor growth and proliferation.

Q & A

Basic: What are the recommended methods for synthesizing 4-methyl-N-[(2-methylphenyl)methyl]benzamide, and how can purity be validated?

Answer:
The compound is typically synthesized via condensation reactions between activated benzoyl derivatives and substituted aniline precursors. A common protocol involves refluxing 4-methylbenzoyl chloride with 2-methylbenzylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere, followed by purification via recrystallization from ethanol . Purity validation requires a combination of techniques:

  • HPLC with UV detection for quantitative analysis.
  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity.
  • Melting point determination to compare against literature values (e.g., 165–167°C) .

Advanced: How do conformational differences in the crystal structure of 4-methyl-N-[(2-methylphenyl)methyl]benzamide impact its physicochemical properties?

Answer:
X-ray crystallography reveals two independent molecules in the asymmetric unit, with distinct conformations:

  • Molecule 1 : The ortho-methyl group is syn to the N–H bond, creating steric hindrance that may reduce solubility.
  • Molecule 2 : The ortho-methyl group is anti, allowing for stronger intermolecular N–H···O hydrogen bonds (2.89 Å) .
    These conformational differences influence packing efficiency, thermal stability, and dissolution kinetics. Researchers should employ Hirshfeld surface analysis to map intermolecular interactions and DSC/TGA to correlate structural motifs with thermal behavior.

Basic: What crystallographic tools are optimal for resolving the structure of this compound?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : SHELXT (direct methods) or SHELXD (dual-space algorithms) for phase determination .
  • Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically refined as riding models .
  • Visualization : ORTEP-3 or Mercury for thermal ellipsoid plots and hydrogen-bonding networks .

Advanced: How can structural discrepancies between computational models and experimental data be reconciled?

Answer:
Discrepancies often arise from:

  • Dynamic vs. Static Models : Gas-phase DFT calculations may neglect crystal-packing effects. Use periodic boundary conditions (PBE) in software like CRYSTAL17 to simulate solid-state environments.
  • Torsion Angle Deviations : Compare experimental torsion angles (e.g., C2–C1–N1–C8 = -118.2° in Molecule 1 ) with DFT-optimized geometries. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve agreement.
  • Validation Tools : PLATON for symmetry checks and RASPA for lattice-energy calculations .

Basic: What spectroscopic techniques are critical for characterizing this benzamide derivative?

Answer:

  • FT-IR : Confirm amide functionality via N–H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹).
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm for benzyl-CH₃) .
  • LC-MS : Detect molecular ion peaks ([M+H]⁺ at m/z 254) and fragmentation patterns to verify synthetic intermediates.

Advanced: How does the compound’s interaction with bacterial enzymes inform its potential as an antibacterial agent?

Answer:
Analogous benzamide derivatives (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) target acyl-carrier protein synthase (ACPS) and phosphopantetheinyl transferases (PPTases) , enzymes critical for bacterial lipid biosynthesis . To assess bioactivity:

  • Enzyme Assays : Measure IC₅₀ values using purified ACPS/PPTases and NADPH-dependent kinetic profiling.
  • MIC Testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • SAR Studies : Modify substituents (e.g., trifluoromethyl groups ) to enhance target affinity and reduce off-target effects.

Basic: How should researchers handle crystallographic disorder in this compound?

Answer:
Disorder, such as the 60° rotational disorder in the para-methyl group , is resolved by:

  • Multi-Component Refinement : Split occupancy in SHELXL (e.g., PART 1/2 commands).
  • Restraints : Apply SIMU/DELU restraints to anisotropic displacement parameters (ADPs).
  • Validation : Cross-check with Coot for electron density fit and CheckCIF for ADPs/geometry outliers .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing side reactions?

Answer:

  • Reagent Selection : Replace benzoyl chloride with benzoyl imidazolide to reduce hydrolysis.
  • Solvent Optimization : Use DMF to enhance nucleophilicity of the amine.
  • Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction time (e.g., 30 minutes vs. 12 hours in batch) .
  • In-Line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation.

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